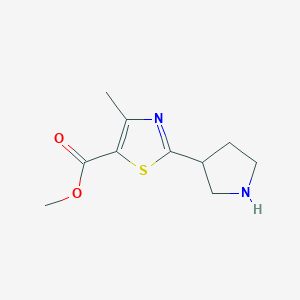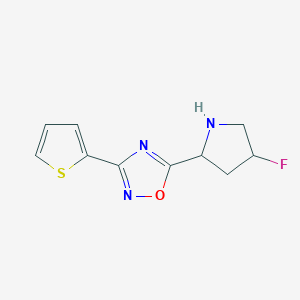![molecular formula C11H16F2N2O B1478780 azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone CAS No. 2098102-20-4](/img/structure/B1478780.png)
azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone
Overview
Description
Azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone, also known as Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl Azetidin-3-ylmethanone, is a synthetic compound belonging to the family of azetidinones. It is a white crystalline solid, insoluble in water, with a melting point of 148-150°C and a molecular weight of 326.3 g/mol. This compound has been studied for its potential uses in various scientific applications, such as in organic synthesis, as a catalyst, and in drug development.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Aziridin-2-yl methanols, closely related to the chemical structure , have been synthesized from aziridine-2-carboxylic esters and tested as organocatalysts in Diels–Alder reactions and Friedel–Crafts alkylations, demonstrating moderate to good enantioselectivity. This method highlights the utility of such structures in facilitating complex organic reactions (Bonini et al., 2006).
Antimicrobial and Anticancer Applications
- Novel pyrazole derivatives with azetidinone and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activity. Among these, some compounds showed higher anticancer activity than the reference drug doxorubicin, suggesting potential for development as therapeutic agents (Hafez et al., 2016).
Organocatalysis and Asymmetric Synthesis
- Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol was developed from l-(+)-methionine, demonstrating its application in catalytic asymmetric addition of organozinc reagents to aldehydes with high enantioselectivity. This showcases the molecule's role in the development of chiral catalysts for stereoselective synthesis (Wang et al., 2008).
Development of Novel Pharmacologically Active Molecules
- A green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones underlines the versatility of azetidinone-based compounds in medicinal chemistry, enabling the synthesis of molecules with a variety of substituents, potentially leading to the development of new drugs (Bandyopadhyay et al., 2012).
properties
IUPAC Name |
azetidin-3-yl-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2N2O/c12-11(13)2-1-7-5-15(6-9(7)11)10(16)8-3-14-4-8/h7-9,14H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVXQVXCIJFJKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)C(=O)C3CNC3)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-(2-Methoxyethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1478699.png)
![2-Propyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1478701.png)








![5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478718.png)
![2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one](/img/structure/B1478719.png)
![2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478720.png)